1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine
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Overview
Description
1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
It is known that similar compounds have shown promising anticonvulsant activity .
Mode of Action
It is known that similar compounds have shown significant anticonvulsant activity by protection against tonic hind limb extensor phase in maximal electroshock model (mes) and against pentylenetetrazole-induced generalized convulsions in pentylenetetrazole model (ptz) .
Biochemical Pathways
Similar compounds have been involved in the formation of cycloadducts through a process involving 1,3-addition of nitrilimines .
Result of Action
The synthesized compounds similar to 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine have shown promising anticonvulsant activity by protection against tonic hind limb extensor phase in maximal electroshock model (MES) and against pentylenetetrazole-induced generalized convulsions in pentylenetetrazole model (PTZ) .
Preparation Methods
The synthesis of 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of 1-methylpiperidine with 5-methyl-1,3,4-thiadiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles like amines or thiols replace the oxygen atom.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .
Scientific Research Applications
1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the thiadiazole ring.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide . Compared to these compounds, this compound exhibits unique properties due to the presence of the piperidine ring, which enhances its solubility and bioavailability .
Properties
IUPAC Name |
2-methyl-5-[(1-methylpiperidin-2-yl)methoxy]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8-11-12-10(15-8)14-7-9-5-3-4-6-13(9)2/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCIPMYKHZAMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC2CCCCN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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